R-(+)-Carbidopa-d5

Chiral impurity profiling Capillary zone electrophoresis Pharmaceutical quality control

R-(+)-Carbidopa-d5 is a stable isotope-labeled analog of R-(+)-Carbidopa, the (R)-enantiomer of the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor carbidopa. The compound bears five deuterium atoms (d5) replacing five hydrogen atoms in the parent structure, yielding a molecular formula of C₁₀H₉D₅N₂O₄ and a molecular weight of approximately 231.26 g/mol.

Molecular Formula C₁₀H₉D₅N₂O₄
Molecular Weight 231.13
Cat. No. B1157190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(+)-Carbidopa-d5
Synonymsα-Hydrazino-3,4-dihydroxy-α-methyl-benzenepropanoic Acid-d5; _x000B_D-α-hydrazino-3,4-dihydroxy-α-methyl-hydrocinnamic Acid-d5; _x000B_MK485-d5; 
Molecular FormulaC₁₀H₉D₅N₂O₄
Molecular Weight231.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-(+)-Carbidopa-d5: Deuterated R-Enantiomer of Carbidopa for Bioanalytical Quantification and Chiral Impurity Profiling


R-(+)-Carbidopa-d5 is a stable isotope-labeled analog of R-(+)-Carbidopa, the (R)-enantiomer of the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor carbidopa. The compound bears five deuterium atoms (d5) replacing five hydrogen atoms in the parent structure, yielding a molecular formula of C₁₀H₉D₅N₂O₄ and a molecular weight of approximately 231.26 g/mol . R-(+)-Carbidopa-d5 is supplied as a chiral reference standard by Toronto Research Chemicals (catalog TRC-C175988) and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of carbidopa in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as a reference material for chiral impurity profiling in pharmaceutical quality control [1].

Why R-(+)-Carbidopa-d5 Cannot Be Replaced by Racemic Carbidopa-d5, S-(-)-Carbidopa-d3, or Unlabeled Carbidopa in Quantitative Bioanalysis


Generic substitution among deuterated carbidopa analogs is analytically invalid due to three interdependent factors: (i) enantiomeric identity — the R-(+) enantiomer is pharmacopoeially classified as an impurity distinct from the active S-(-) form, and substitution with racemic (Rac)-Carbidopa-d5 (CAS 1185134-76-2) or S-(-)-Carbidopa-d5 (CAS 1426174-03-9) confounds chiral impurity tracking ; (ii) deuteration pattern — the five-deuterium (d5) label provides a +5 Da mass shift in mass spectrometry, whereas the commonly available d3 analog (S-(-)-Carbidopa-d3, ring-d3, CAS 1276732-89-8) provides only a +3 Da shift, altering signal separation and potentially compromising specificity in complex biological matrices [1]; (iii) isotopic purity specifications — vendor Certificate of Analysis (COA) data for Carbidopa-d5 confirms isotopic purity of 97.9%, a specification that unlabeled carbidopa cannot meet and that directly impacts lower limit of quantitation (LLOQ) and method validation outcomes . These dimensions collectively determine which compound is fit-for-purpose in a given analytical or procurement context.

R-(+)-Carbidopa-d5: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Quantification Sensitivity: R-(+)-Carbidopa-d5 Enables Detection at 0.02%–0.05% Impurity Levels Relative to L-Enantiomer

R-(+)-Carbidopa-d5 is the deuterated form of the D-carbidopa (R) enantiomer, which is the pharmacopoeial impurity in L-carbidopa (S) drug substance. The validated capillary zone electrophoresis method of Ha et al. (2002) achieved a limit of detection (LOD) of 0.2 µg/mL and a limit of quantitation (LOQ) of 0.5 µg/mL for D-carbidopa, equivalent to 0.02% and 0.05% respectively against the L-enantiomer when measuring at a nominal L-carbidopa concentration of approximately 1 mg/mL [1]. A separate CE method by Saraç et al. (2000) enabled determination of 0.1% of the D-enantiomer in the presence of the L-enantiomer with good precision [2]. These validated enantioselective methods establish the analytical framework within which R-(+)-Carbidopa-d5 serves as the deuterated chiral reference standard, providing the necessary mass differentiation (+5 Da) for unambiguous MS detection of the R-(+) impurity without interference from the S-(-) active pharmaceutical ingredient.

Chiral impurity profiling Capillary zone electrophoresis Pharmaceutical quality control

Mass Spectrometric Differentiation: d5 (+5 Da) vs d3 (+3 Da) Deuterium Labeling for Internal Standard Applications

R-(+)-Carbidopa-d5 incorporates five deuterium atoms, yielding a molecular weight of 231.26 g/mol (monoisotopic mass ~231.13 Da), which represents a +5.03 Da mass shift relative to unlabeled carbidopa (MW 226.23 g/mol, CAS 28875-92-5) . The alternative deuterated analog, (S)-(-)-Carbidopa-d3 (ring-d3, CAS 1276732-89-8), bears only three deuterium atoms with a molecular weight of approximately 229.25 g/mol, providing a +3 Da mass shift [1]. In LC-MS/MS multiple reaction monitoring (MRM), the larger mass differential of the d5 isotopologue reduces the risk of isotopic cross-talk between the analyte and internal standard MRM channels, particularly when the natural isotopic abundance of the unlabeled analyte (primarily ¹³C contributions) generates signal in the internal standard channel. For carbidopa (C₁₀H₁₄N₂O₄, monoisotopic mass 226.095 Da), the M+3 isotopic peak from natural ¹³C and ²H abundance is approximately 0.8% of the monoisotopic peak; a d3 internal standard must therefore contend with this background, whereas the d5 internal standard operates at M+5 where natural abundance interference is negligible (<0.01%) [2].

Stable isotope dilution mass spectrometry LC-MS/MS bioanalysis Internal standard selection

Isotopic Purity Benchmarking: Vendor-Supplied Carbidopa-d5 Isotopic Purity ≥97.9% vs Industry Minimum for Bioanalytical Internal Standards

The isotopic purity of a deuterated internal standard directly affects the accuracy of isotope dilution mass spectrometry (IDMS) quantification, as residual unlabeled material contributes to the analyte signal, causing positive bias at low concentrations. The Santa Cruz Biotechnology Certificate of Analysis for Carbidopa-d5 (sc-217836) reports an isotopic purity of 97.9% (determined by mass spectrometry), with chemical purity of 95% by TLC . SynInnova Laboratories reports isotopic purity of 98 atom % D for (S)-(-)-Carbidopa-d5 (catalog SL-5652) . In contrast, (Rac)-Carbidopa-d5 from multiple vendors is typically supplied at ≥98% chemical purity (HPLC) but without a separately certified isotopic purity specification on the public COA [1]. Regulatory bioanalytical method validation guidelines (FDA, EMA) require that the internal standard response at the LLOQ not exceed 20% of the nominal analyte response; an isotopic purity deficit of 2.1% (i.e., 97.9% isotopic purity) contributes a known, correctable bias that can be managed during method development, whereas an unspecified isotopic purity introduces uncontrolled variability.

Isotopic purity Certificate of Analysis Bioanalytical method validation

Chiral Resolution Provenance: R-(+)-Carbidopa-d5 Isolation via Chiral Chromatography vs Racemic Synthesis of (Rac)-Carbidopa-d5

R-(+)-Carbidopa-d5 is produced by deuterium labeling of enantiomerically resolved R-(+)-Carbidopa, which is isolated from racemic carbidopa via chiral chromatography. The patent literature describes a counter-current chromatography method for carbidopa enantiomer separation using (R)-(-)-2-amino-1-butanol as a chiral reagent, achieving baseline resolution of the R and S enantiomers [1]. Preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns is the established method for isolating the R-(+) enantiomer with enantiomeric excess suitable for reference standard qualification [2]. In contrast, (Rac)-Carbidopa-d5 (CAS 1185134-76-2) is supplied as a racemic mixture of R and S enantiomers and cannot serve as a chirally specific internal standard or impurity marker . The capillary electrophoresis methods of Ha et al. (2002) and Saraç et al. (2000) have validated the analytical capability to resolve and quantify 0.1% of the D-enantiomer (R-form) in the presence of the L-enantiomer (S-form), confirming that chiral purity of the reference material is analytically verifiable [3] [4].

Chiral separation Enantiomeric purity Reference standard production

Bioanalytical Method Performance: Stable-Isotope Labeled Carbidopa Internal Standard Enables Validated Quantification in Human Plasma at 1 ng/mL LLOQ

The validated LC-MS/MS method for carbidopa quantification in human plasma using 2,4-pentanedione derivatization and a stable-isotope labeled internal standard achieved a linear calibration range of 1–1,000 ng/mL in 50 µL human plasma, with precision, accuracy, and selectivity meeting international bioanalytical method validation guidelines [1]. An independent HILIC-MS/MS method for simultaneous determination of levodopa, carbidopa, and metabolites in human plasma achieved an LLOQ of 65 ng/mL for carbidopa, with inter-assay and intra-assay accuracy within ±13.44% of nominal and precision ≤13.99%, meeting FDA and ANVISA acceptance criteria [2]. The Ferreira et al. (2018) UHPLC-MS/MS method for simultaneous levodopa and carbidopa quantification in human plasma, applied to a pharmacokinetic study in healthy volunteers, further demonstrates the applicability of deuterated internal standardization [3]. R-(+)-Carbidopa-d5, as a deuterated analog with a +5 Da mass shift, is structurally suited to serve this internal standard function specifically for assays requiring chiral discrimination of the R-(+) enantiomer, such as impurity fate studies or enantioselective pharmacokinetic investigations.

Pharmacokinetic studies LC-MS/MS bioanalysis Isotope dilution

R-(+)-Carbidopa-d5: Evidence-Backed Application Scenarios for Scientific Procurement


Chiral Impurity Profiling in Pharmaceutical Quality Control

Quality control laboratories performing carbidopa drug substance analysis per USP or EP monographs require a certified reference standard for the R-(+) enantiomer, which is classified as a chiral impurity [1]. R-(+)-Carbidopa-d5, as the deuterated R-enantiomer reference material, enables simultaneous identity confirmation (by retention time matching via chiral CE or HPLC) and isotope dilution quantification (by LC-MS/MS). The validated capillary electrophoresis method of Ha et al. (2002) provides LOD of 0.02% (0.2 µg/mL) for the D-enantiomer relative to L-carbidopa, establishing a detection capability well within pharmacopoeial impurity thresholds . The deuterium label eliminates ambiguity from co-eluting matrix components during MS detection, a critical advantage over unlabeled R-(+)-Carbidopa reference standards.

Enantioselective Pharmacokinetic and Metabolic Fate Studies

In vivo studies investigating the differential metabolic fate of carbidopa enantiomers require an internal standard that can track each enantiomeric form independently. R-(+)-Carbidopa-d5, with its +5 Da mass shift and chiral purity, enables investigators to distinguish exogenously administered R-(+)-Carbidopa-d5 from endogenously generated or residual carbidopa species [1]. The validated LC-MS/MS methods using stable-isotope labeled carbidopa internal standards have demonstrated linear quantification ranges of 1–1,000 ng/mL in human plasma with precision and accuracy meeting FDA bioanalytical guidelines, providing a robust platform for enantioselective pharmacokinetic profiling .

Internal Standard for Regulated Bioanalytical Method Development and Validation

Bioanalytical laboratories developing LC-MS/MS methods for carbidopa quantification in biological matrices under FDA, EMA, or ANVISA regulatory frameworks require a deuterated internal standard with certified isotopic purity to meet method validation acceptance criteria [1]. The Santa Cruz Biotechnology Carbidopa-d5 COA documents isotopic purity of 97.9%, enabling the analyst to calculate and correct for the residual unlabeled fraction during method qualification . The HILIC-MS/MS method of Vilhena et al. (2014) exemplifies successful method validation using deuterated internal standardization, achieving inter- and intra-assay accuracy within ±13.44% of nominal and precision ≤13.99% across the calibration range [2].

Chiral Method Development and System Suitability Testing

Analytical development scientists optimizing chiral separation methods for carbidopa require a well-characterized, chirally pure reference compound for system suitability testing, column qualification, and method robustness evaluation [1]. R-(+)-Carbidopa-d5, produced via preparative chiral chromatography as documented in patent literature, provides a single-enantiomer probe with the additional benefit of a mass spectrometry-compatible label . The CE methods of Ha et al. (2002) and Saraç et al. (2000) have established that the D-enantiomer can be reliably quantified at the 0.1% level with good precision, supporting its use as a system suitability marker for verifying chiral resolution performance across analytical runs [2] [3].

Quote Request

Request a Quote for R-(+)-Carbidopa-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.